Val-Cit-PAB-Exatecan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Val-Cit-PAB-Exatecan is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of a valine-citrulline dipeptide linker, a para-aminobenzylcarbamate (PABC) spacer, and an exatecan payload. The compound is designed to be cleaved by the enzyme cathepsin B, which is found in lysosomes . This cleavage releases the exatecan payload, which is a potent topoisomerase I inhibitor used in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-Exatecan involves several steps:
Formation of the Val-Cit Dipeptide Linker: The valine-citrulline dipeptide is synthesized using standard peptide coupling reactions. The reaction typically involves the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Attachment of the PABC Spacer: The PABC spacer is attached to the valine-citrulline dipeptide through a carbamate linkage. This step often involves the use of isocyanate derivatives.
Conjugation with Exatecan: The final step involves the conjugation of the PABC-valine-citrulline intermediate with exatecan. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
化学反応の分析
Types of Reactions
Val-Cit-PAB-Exatecan undergoes several types of chemical reactions:
Cleavage by Cathepsin B: The valine-citrulline linker is specifically cleaved by the enzyme cathepsin B, releasing the exatecan payload.
Common Reagents and Conditions
Cathepsin B: Used for enzymatic cleavage of the valine-citrulline linker.
Acidic Conditions: Used for hydrolysis of the carbamate linkage in the PABC spacer.
Major Products
科学的研究の応用
Val-Cit-PAB-Exatecan has several scientific research applications:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy.
Drug Delivery Systems: Studied for its potential in improving the delivery and efficacy of chemotherapeutic agents.
Biological Research: Used in studies to understand the mechanisms of drug release and action in targeted therapies.
作用機序
Val-Cit-PAB-Exatecan exerts its effects through the following mechanism:
Targeted Delivery: The ADC containing this compound binds to specific antigens on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized into the cancer cell, where cathepsin B cleaves the valine-citrulline linker, releasing the exatecan payload.
Inhibition of Topoisomerase I: Exatecan inhibits topoisomerase I, leading to DNA damage and apoptosis of the cancer cell.
類似化合物との比較
Similar Compounds
Azide-PEG4-Val-Cit-PABC-Exatecan: Similar to Val-Cit-PAB-Exatecan but includes a polyethylene glycol (PEG) spacer for increased solubility.
MC-Val-Cit-PAB-Exatecan: Another variant with similar structure and function.
DBCO-PEG2-Val-Cit-PAB-Exatecan: Contains a dibenzocyclooctyne (DBCO) group for click chemistry applications.
Uniqueness
This compound is unique due to its specific cleavage by cathepsin B, which ensures targeted release of the exatecan payload within cancer cells. This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the compound .
特性
分子式 |
C43H49FN8O9 |
---|---|
分子量 |
840.9 g/mol |
IUPAC名 |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C43H49FN8O9/c1-5-43(59)27-15-32-36-25(17-52(32)39(55)26(27)19-60-40(43)56)34-29(13-12-24-21(4)28(44)16-31(49-36)33(24)34)51-42(58)61-18-22-8-10-23(11-9-22)48-37(53)30(7-6-14-47-41(46)57)50-38(54)35(45)20(2)3/h8-11,15-16,20,29-30,35,59H,5-7,12-14,17-19,45H2,1-4H3,(H,48,53)(H,50,54)(H,51,58)(H3,46,47,57)/t29-,30-,35-,43-/m0/s1 |
InChIキー |
JRIHOFFBVWRHMO-NMNMEXSISA-N |
異性体SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
正規SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。